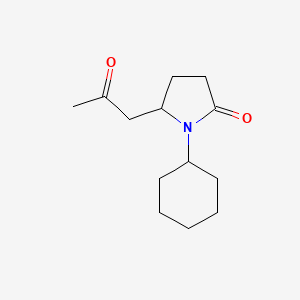
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and industrial processes
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2-oxopropyl bromide in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and controlled reaction environments to ensure consistent production quality .
Analyse Des Réactions Chimiques
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon .
Applications De Recherche Scientifique
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
1-Cyclohexyl-2-pyrrolidinone: Known for its use as a high-boiling aprotic solvent.
Pyrrolidin-2-one, 5-[2-butyrylethyl]: Utilized in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
58804-57-2 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H21NO2/c1-10(15)9-12-7-8-13(16)14(12)11-5-3-2-4-6-11/h11-12H,2-9H2,1H3 |
Clé InChI |
VPTVTMCMGIHCME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1CCC(=O)N1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


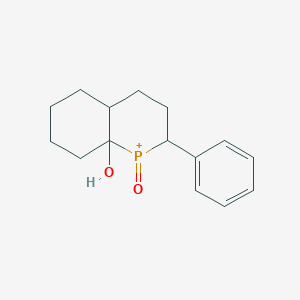
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
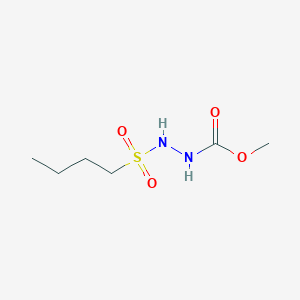
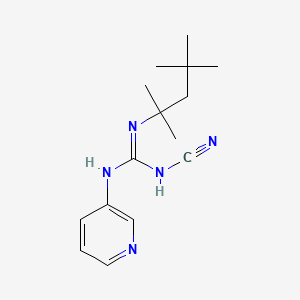
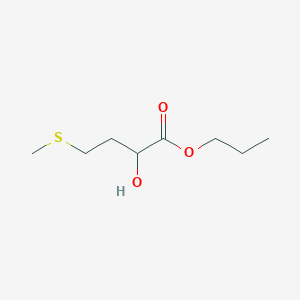
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
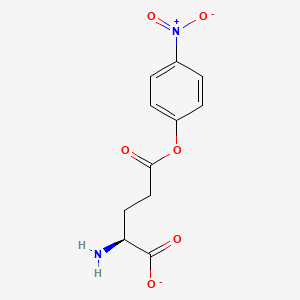
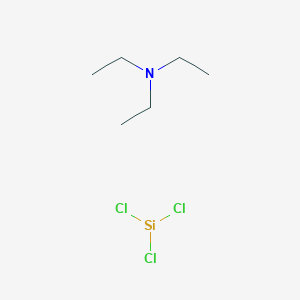
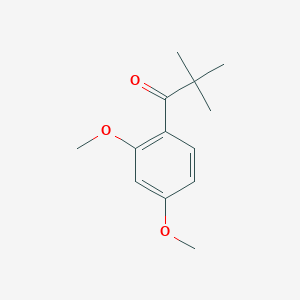
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

